[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC13495235
Molecular Formula: C13H21BClNO2
Molecular Weight: 269.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21BClNO2 |
|---|---|
| Molecular Weight | 269.58 g/mol |
| IUPAC Name | [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15;/h5-8H,9,15H2,1-4H3;1H |
| Standard InChI Key | GYLCMZOZOWMCPW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN.Cl |
Introduction
The compound [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a derivative of the parent compound [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine. This hydrochloride form is likely used to enhance solubility and stability, which are common reasons for forming salts of organic compounds. The parent compound is known for its use in organic synthesis, particularly in reactions involving boronic acids and their derivatives.
Safety and Handling
-
Hazards: The parent compound is noted to cause skin irritation and serious eye irritation .
-
Handling: It is essential to handle this compound with protective equipment, including gloves and eye protection, to avoid exposure.
Applications in Organic Synthesis
Boronic acid derivatives like [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
| Compound | Molecular Weight | Structure Features |
|---|---|---|
| [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | 233.12 g/mol | Boronic acid pinacol ester, aminomethyl group |
| N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | 261.17 g/mol | Boronic acid pinacol ester, N,N-dimethylaminomethyl group |
The comparison highlights the structural similarity between these compounds, with variations in the aminomethyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume